![molecular formula C15H17N5OS B5751760 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B5751760.png)
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide, also known as ACT-129968, is a small molecule inhibitor that targets the orexin receptors in the brain. Orexin receptors play a crucial role in regulating wakefulness and sleep, and their dysfunction has been linked to various sleep disorders. ACT-129968 has been extensively studied for its potential use in treating sleep disorders like insomnia and narcolepsy.
科学的研究の応用
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide has been extensively studied for its potential use in treating sleep disorders like insomnia and narcolepsy. In preclinical studies, 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide has been shown to improve sleep latency and increase total sleep time. It has also been shown to reduce the occurrence of cataplexy, a symptom of narcolepsy characterized by sudden loss of muscle tone.
作用機序
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide is a selective antagonist of the orexin receptors, specifically the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). Orexin receptors are G protein-coupled receptors that are primarily expressed in the hypothalamus, a region of the brain that regulates sleep and wakefulness. Orexin neurons promote wakefulness by activating the OX1R and OX2R, and their dysfunction has been linked to various sleep disorders. By blocking the orexin receptors, 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide has been shown to improve sleep latency and increase total sleep time in preclinical studies. It has also been shown to reduce the occurrence of cataplexy in animal models of narcolepsy. The drug has a relatively short half-life of approximately 2-3 hours, which makes it suitable for use as a sleep aid.
実験室実験の利点と制限
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide is a highly selective antagonist of the orexin receptors, which makes it a valuable tool for studying the role of orexin receptors in regulating sleep and wakefulness. However, the drug has a relatively short half-life, which may limit its use in certain experiments. Additionally, the drug has not been extensively studied in humans, which may limit its translational potential.
将来の方向性
There are several potential future directions for research on 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide. One area of interest is the development of more potent and selective orexin receptor antagonists. Another area of interest is the use of 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide in combination with other drugs for the treatment of sleep disorders. Additionally, there is interest in studying the long-term effects of 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide on sleep and wakefulness. Finally, there is potential for the use of 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide in the treatment of other disorders that are linked to orexin dysfunction, such as obesity and addiction.
Conclusion:
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide is a small molecule inhibitor that targets the orexin receptors in the brain. The drug has been extensively studied for its potential use in treating sleep disorders like insomnia and narcolepsy. It has been shown to improve sleep latency and increase total sleep time in preclinical studies. The drug has a relatively short half-life, which makes it suitable for use as a sleep aid. There are several potential future directions for research on 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide, including the development of more potent and selective orexin receptor antagonists and the use of 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide in combination with other drugs for the treatment of sleep disorders.
合成法
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide was first synthesized by scientists at the Japanese pharmaceutical company Takeda in 2005. The synthesis method involves the reaction of 2-chloro-N-cyclohexylacetamide with 6-amino-3,5-dicyano-2-pyridinethiol in the presence of a base and a coupling agent. The resulting product is then purified using column chromatography.
特性
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c16-7-10-6-11(8-17)15(20-14(10)18)22-9-13(21)19-12-4-2-1-3-5-12/h6,12H,1-5,9H2,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMDBABAIQPYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

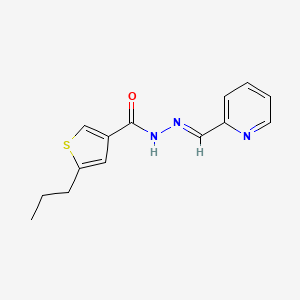

![3-{3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B5751693.png)
![4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5751696.png)
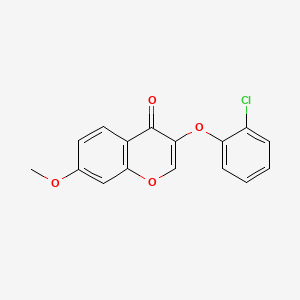
![N-(4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5751742.png)
![N-(tert-butyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5751747.png)

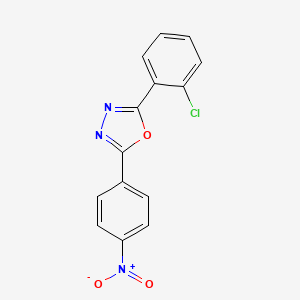
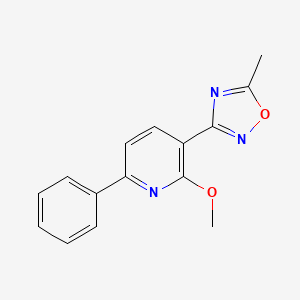
![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5751772.png)
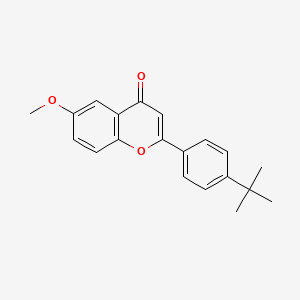
![2-[3-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751779.png)
![N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide](/img/structure/B5751786.png)